N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE
Description
This compound is a benzothiazole-oxazole hybrid featuring a carboxamide linkage and a morpholinylpropyl side chain. Its structure includes:
- 4,7-Dimethoxybenzothiazole core: A bicyclic aromatic system with methoxy groups at positions 4 and 7, which may enhance electron density and influence binding interactions.
- Morpholinylpropyl substituent: A hydrophilic tertiary amine group that likely improves solubility and modulates pharmacokinetic properties.
- Hydrochloride salt: Enhances stability and bioavailability via ionic interactions.
This suggests that similar methodologies could apply to elucidating its 3D conformation.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S.ClH/c1-14-13-15(23-30-14)20(26)25(8-4-7-24-9-11-29-12-10-24)21-22-18-16(27-2)5-6-17(28-3)19(18)31-21;/h5-6,13H,4,7-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWYHPCMKUCDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones.
Introduction of the isoxazole ring: This step often involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.
Attachment of the morpholine moiety: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the intermediate compound.
Final coupling and hydrochloride formation: The final product is obtained by coupling the intermediate compounds and converting the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the nitro groups if present in derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
The evidence highlights benzimidazole-based compounds (e.g., 3q , 3r , 3s , 3t ) with morpholine, methoxy, and sulfonyl/sulfinyl groups . Below is a comparative analysis based on structural and functional features:
Core Heterocycle Differences
| Feature | Target Compound | Benzimidazole Analogs (e.g., 3q, 3r) |
|---|---|---|
| Core Structure | Benzothiazole-oxazole hybrid | Benzimidazole-sulfonyl/sulfinyl |
| Aromaticity | High (benzothiazole + oxazole) | Moderate (benzimidazole) |
| Electron Density | Enhanced by methoxy groups (4,7 positions) | Modified by sulfonyl/sulfinyl groups |
Functional Group Similarities
- Morpholine Impact : Both compounds utilize morpholine to balance hydrophilicity. The propyl linker in the target compound may offer greater conformational flexibility than the propoxy group in 3q .
- Methoxy Positioning : Methoxy groups in the target compound are fixed at positions 4 and 7, whereas benzimidazole analogs (3q, 3r) exhibit variable 5-/6-methoxy placement, influencing receptor binding .
Biological Activity
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-3-carboxamide hydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a benzothiazole moiety fused with an oxazole ring and a morpholine substituent. Its molecular formula is , and it has a molecular weight of approximately 384.47 g/mol. The structure is characterized by the following key components:
- Benzothiazole Ring : Known for its biological activity.
- Morpholine Group : Enhances solubility and bioavailability.
- Oxazole Moiety : Contributes to the compound's reactivity and potential interactions with biological targets.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that it may interact with specific cellular proteins and enzymes, leading to alterations in cellular signaling pathways. The presence of the benzothiazole and oxazole rings suggests potential interactions with nucleic acids or proteins involved in cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown activity against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors .
Anti-inflammatory Effects
Compounds containing benzothiazole moieties have been reported to possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by modulating NF-kB signaling pathways . This suggests that our compound may also exhibit similar anti-inflammatory effects.
Anticancer Potential
There is growing interest in the anticancer potential of benzothiazole derivatives. These compounds may induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of key survival pathways . Preliminary studies indicate that the compound may selectively target cancer cell lines while sparing normal cells.
Case Studies
Several studies have examined the biological activity of related compounds:
- Study on Antimicrobial Activity : A derivative with a similar structure was tested against multiple strains of bacteria and fungi, showing promising results in inhibiting growth at low concentrations .
- Anti-inflammatory Research : A study demonstrated that benzothiazole derivatives significantly reduced inflammation markers in RAW264.7 macrophage cells exposed to LPS .
- Anticancer Efficacy : In vitro studies revealed that certain benzothiazole compounds induced apoptosis in human cancer cell lines through ROS generation .
Data Table: Biological Activities Summary
Q & A
Q. What are the typical synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis involves multi-step processes, including cyclization to form the isoxazole ring and coupling reactions to introduce the benzothiazole moiety. Key steps include:
- Cyclization : Use precursors like substituted oxazole derivatives under reflux with catalysts such as thionyl chloride .
- Coupling : React intermediates with morpholine-containing alkylamines under anhydrous conditions to ensure proper amide bond formation .
- Purification : Column chromatography or recrystallization (e.g., ethanol-DMF mixtures) is essential for isolating the hydrochloride salt .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of methoxy, benzothiazole, and morpholine groups. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm .
- X-ray Crystallography : Resolves the 3D arrangement of the benzothiazole core and confirms stereochemistry. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used .
- HPLC-MS : Validates purity (>95%) and molecular weight consistency .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Antimicrobial Activity : Conduct broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) to determine MIC values .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values. Compare results with positive controls like doxorubicin .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like topoisomerase II or bacterial efflux pumps. Focus on hydrogen bonding between the morpholine group and active-site residues .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict cytotoxicity or permeability .
Q. What experimental strategies address contradictions in structure-activity relationship (SAR) data for benzothiazole derivatives?
- Functional Group Isosterism : Replace the methoxy group with halogens (e.g., fluorine) to assess electronic effects on binding affinity .
- Proteolytic Stability Assays : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma to identify metabolically labile sites (e.g., ester linkages) .
Q. How can researchers resolve discrepancies in biological activity data across different assay conditions?
- Dose-Response Reproducibility : Standardize assays using CLSI guidelines for antimicrobial testing or NCI protocols for cytotoxicity .
- Solvent Compatibility Testing : Compare DMSO vs. aqueous solubility to rule out solvent-induced artifacts in IC₅₀ values .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Accelerated Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) and elevated humidity (40°C/75% RH) for 4 weeks. Monitor degradation via LC-MS .
- Cyclic Voltammetry : Assess redox stability by scanning potentials from -0.5 V to +1.2 V (vs. Ag/AgCl) to identify oxidation-prone moieties .
Q. How can crystallographic data improve formulation design for in vivo studies?
- Polymorph Screening : Use solvent-drop grinding to identify stable crystalline forms with enhanced bioavailability. Refine structures via SHELXL .
- Co-Crystallization : Co-formulate with cyclodextrins to improve aqueous solubility while retaining activity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
